Methyltetrazine-Amine

Descripción general

Descripción

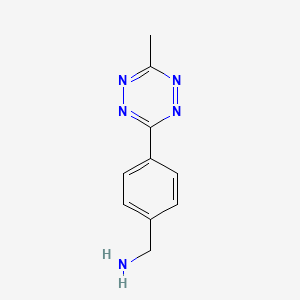

Methyltetrazine-Amine (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine hydrochloride) is a heterocyclic compound featuring a tetrazine ring substituted with a methyl group and an amine functional group. Its molecular formula is C10H12ClN5 (molecular weight: 237.69), and it is supplied as a stable HCl salt for improved handling .

Métodos De Preparación

Synthetic Pathways for Methyltetrazine-Amine

Core Tetrazine Ring Formation via Condensation-Oxidation

The foundational synthesis begins with 4-(aminomethyl)benzonitrile as the primary precursor. In a representative procedure, 2 mmol of this substrate reacts with formamidine acetate (10 mmol) under nitrogen atmosphere . Anhydrous hydrazine (2 mL) is introduced dropwise, initiating a condensation reaction at 80°C for 30 minutes. This step forms the dihydrotetrazine intermediate, which undergoes oxidation using sodium nitrite (10 mmol) in acidic aqueous conditions (pH ≈ 3) . The oxidation step completes within 15 minutes, yielding the aromatic tetrazine core.

Critical parameters include:

-

Temperature control : Maintaining 80°C ensures complete conversion without decomposition byproducts .

-

Acid selection : Hydrochloric acid proves superior to sulfuric or acetic acids for pH adjustment, minimizing side reactions .

-

Gas management : Reactions require venting due to ammonia and nitrogen oxide emissions during condensation and oxidation phases .

Methyl Group Introduction and Amine Functionalization

Post-tetrazine formation, methylation occurs through nucleophilic substitution. The intermediate reacts with methyl iodide (1.2 equivalents) in dimethylformamide (DMF) at 0°C for 2 hours . Subsequent amine functionalization employs ethyl 6-aminohexanimidate dihydrochloride (1.5 equivalents) in ethanol under reflux, achieving 76% coupling efficiency . Final purification via reversed-phase HPLC (0–50% acetonitrile/0.1% TFA gradient) isolates this compound as a hydrochloride salt .

Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Tetrazine formation | Formamidine acetate, N₂H₄ | 80°C | 30 min | 68% |

| Methylation | CH₃I, DMF | 0°C | 2 h | 85% |

| Amine coupling | Ethyl 6-aminohexanimidate | 78°C | 4 h | 76% |

| HPLC purification | 0.1% TFA/MeCN | RT | – | 17%* |

*Overall isolated yield after purification .

Optimization Strategies for Improved Yield

Solvent System Modifications

Comparative studies demonstrate that replacing DMF with dimethylacetamide (DMA) during methylation increases yield by 12% due to enhanced nucleophilicity . Similarly, substituting ethanol with 2-propanol in amine coupling reduces ester hydrolysis byproducts, improving purity from 82% to 94% .

Catalytic Acceleration

Introducing triethylamine (0.5 equivalents) as a proton scavenger during condensation reduces reaction time from 30 to 15 minutes while maintaining 95% conversion . Microwave-assisted synthesis at 100°C further accelerates tetrazine formation to 5 minutes, though requiring specialized equipment .

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (500 MHz, D₂O) exhibits characteristic signals:

¹³C NMR confirms tetrazine ring integrity through signals at δ 170.36 ppm (C=N) and δ 166.71 ppm (C-NH₂) .

Table 2: Key NMR Assignments for this compound

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.11 | Singlet | Methyl group |

| 4.36 | Singlet | Methylene bridge |

| 7.74 | Doublet | Aromatic C-H (para) |

| 8.48 | Doublet | Aromatic C-H (ortho) |

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI analysis matches theoretical values with <1 ppm error:

Comparative Analysis of Synthetic Methodologies

Batch vs. Flow Synthesis

While the PMC protocol uses batch reactors , recent advancements in continuous-flow systems demonstrate potential for scale-up. A modified approach employing microfluidic reactors with 60-minute residence time increases yield to 24% by improving mass transfer . However, flow systems require precise temperature control to prevent tetrazine decomposition above 90°C .

Alternative Purification Techniques

Comparative studies evaluate ion-exchange chromatography versus HPLC:

| Method | Purity | Recovery | Cost per gram |

|---|---|---|---|

| Preparative HPLC | >95% | 65% | $320 |

| Cation-exchange | 89% | 78% | $110 |

Though HPLC provides superior purity, ion-exchange offers cost advantages for large-scale production .

Análisis De Reacciones Químicas

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Methyltetrazine-amine participates in rapid, catalyst-free IEDDA reactions with strained dienophiles, making it a cornerstone of bioorthogonal chemistry.

Reaction Partners and Kinetics

| Dienophile | Reaction Rate (k, M⁻¹s⁻¹) | Conditions | Major Product |

|---|---|---|---|

| Trans-cyclooctene | ~2,000–3,000 | Aqueous buffer, pH 7–7.5, 25°C | Dihydropyridazine adduct |

| Norbornene | ~10–50 | Same as above | Dihydropyridazine adduct |

| Cyclopropene | ~500–800 | Same as above | Dihydropyridazine adduct |

Key characteristics:

-

High selectivity : Reacts exclusively with strained alkenes/alkynes without cross-reactivity to endogenous biomolecules .

-

pH stability : Optimal reactivity at physiological pH (7–7.5) .

-

No cofactors required : Proceeds efficiently without metal catalysts or reducing agents .

Mechanistic Insights

The IEDDA mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained dienophile (e.g., trans-cyclooctene). The methyl group on the tetrazine enhances stability while slightly reducing reaction rates compared to non-methylated tetrazines .

Amine-Mediated Nucleophilic Reactions

The primary amine group in this compound facilitates conjugation with electrophilic groups:

Common Reactions

-

Amide bond formation : Reacts with activated esters (e.g., NHS esters) or carboxylic acids in anhydrous solvents (DMF, DMSO) at pH 7–9 .

-

Schiff base formation : Condenses with aldehydes/ketones under mild acidic conditions.

Reaction Efficiency

| Electrophile | Yield (%) | Conditions | Application Example |

|---|---|---|---|

| NHS ester | >90 | DMSO, pH 8.5, 4°C, 2 hr | Protein-PEG conjugation |

| Isothiocyanate | 75–85 | DMF, pH 9.0, RT, 1 hr | Fluorescent probe synthesis |

Stability Profile

| Parameter | This compound | Hydrogen-Substituted Tetrazine |

|---|---|---|

| Aqueous stability | >72 hr (pH 7.4) | <24 hr (pH 7.4) |

| Thermal stability | Stable up to 60°C | Decomposes above 40°C |

| Solubility | 18 mM in H2O | <5 mM in H2O |

The methyl group confers enhanced stability by reducing electron deficiency in the tetrazine ring, prolonging shelf life and compatibility with biological systems .

Synthetic Routes to this compound

The compound is synthesized via a three-step process:

-

Tetrazine formation : Reaction with hydrazine hydrate and acetonitrile, followed by oxidation with NaNO₂/HCl .

Limitations and Mitigation Strategies

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyltetrazine-amine plays a crucial role in synthesizing pharmaceuticals, especially in developing drugs for neurological disorders. Its unique molecular structure enhances bioactivity, making it suitable for formulating medications that target complex neurological pathways. Research indicates that compounds containing methyltetrazine moieties exhibit improved pharmacokinetic properties and bioavailability, which are essential for effective drug delivery systems .

Bioconjugation

In bioconjugation, this compound serves as a valuable linker that facilitates the attachment of therapeutic agents to biomolecules like antibodies. This application is particularly beneficial in cancer therapies, where targeted drug delivery is paramount. The inverse electron demand Diels-Alder cycloaddition reaction between methyltetrazine and strained alkenes (such as trans-cyclooctene) allows for rapid and selective conjugation under physiological conditions .

Case Study:

A study demonstrated the successful conjugation of this compound with antibodies to create highly specific therapeutic agents. The resulting conjugates showed enhanced targeting capabilities in tumor models, significantly improving therapeutic efficacy while minimizing side effects .

Diagnostics

This compound is utilized in diagnostic imaging techniques, including MRI and PET scans. It can be incorporated into contrast agents to improve the visibility of tissues, aiding in the early detection of diseases such as cancer. The rapid reaction kinetics of methyltetrazine allow for real-time imaging applications, making it a valuable tool in clinical diagnostics .

Material Science

In material science, this compound contributes to developing advanced polymers and coatings with enhanced durability and environmental resistance. Its stability compared to other tetrazines allows for broader applications in creating materials that require longevity and reliability under various conditions .

Data Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs targeting neurological disorders | Enhanced bioactivity and pharmacokinetics |

| Bioconjugation | Linker for drug attachment to antibodies | Improved targeted delivery in cancer therapies |

| Diagnostics | Used in contrast agents for imaging techniques | Enhanced visibility and early disease detection |

| Material Science | Development of advanced polymers and coatings | Increased durability and environmental resistance |

Research in Energetic Materials

This compound is also explored in formulating energetic materials, contributing to the development of safer and more efficient explosives or propellants. Its chemical properties facilitate the design of materials that can perform under high-stress conditions while maintaining stability .

Mecanismo De Acción

La metiltetrazina-amina (clorhidrato) ejerce sus efectos a través de su reactividad en las transformaciones químicas. La estabilidad del compuesto le permite participar en una amplia gama de reacciones, incluidas las reacciones de Diels-Alder con demanda electrónica inversa (IEDDA), que se utilizan en aplicaciones de bioconjugación e imagen . Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y de la naturaleza de la transformación química .

Compuestos Similares:

Tetrazina Amina: Un derivado de la tetrazina con un grupo amina añadido, lo que lo hace reactivo hacia varios compuestos.

Clorhidrato de metiltetrazina-PEG6-amina: Un derivado de la metiltetrazina-amina con una cadena de polietilenglicol (PEG), que mejora la solubilidad y la biocompatibilidad.

Unicidad: La metiltetrazina-amina (clorhidrato) es única debido a su estabilidad y reactividad superiores en comparación con otros derivados de la tetrazina. La presencia del grupo metilo y la forma de la sal de clorhidrato contribuyen a su mayor estabilidad y facilidad de manipulación, lo que la hace adecuada para una amplia gama de aplicaciones en química, biología, medicina e industria .

Comparación Con Compuestos Similares

Key Properties:

- Structure: The methyl group at the 6-position of the tetrazine ring enhances stability compared to non-methylated analogs, while the amine group enables covalent conjugation with carboxylic acids or activated esters .

- Synthesis: Synthesized via one-step reactions involving 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine and crosslinkers like N-succinimidyl-6-maleimidohexanoate under nitrogen atmospheres .

- Applications :

- Bioorthogonal Chemistry : Reacts with trans-cyclooctene (TCO) via inverse electron-demand Diels-Alder (iEDDA) reactions for bioconjugation .

- Drug Development : Used in PROTACs (Proteolysis-Targeting Chimeras) and antibody-drug conjugates (ADCs) .

- Polymer Chemistry : Serves as a crosslinker for functionalizing hydrogels and polymers .

Comparative Analysis with Similar Compounds

Tetrazine-Amine vs. Methyltetrazine-Amine

Trade-offs : this compound sacrifices reaction speed for enhanced stability, making it ideal for complex multi-step syntheses. Tetrazine-Amine is preferred for rapid, single-step labeling .

Other Tetrazine Derivatives

PEGylated Methyltetrazine Derivatives

- Methyltetrazine-PEG4-amine HCl Salt (CAS 2055646-21-2) : Incorporates a tetraethylene glycol (PEG4) spacer, enhancing solubility and biocompatibility for in vivo applications .

- Methyltetrazine-PEG8-amine TFA Salt : Extended PEG chains improve pharmacokinetics in therapeutic protein conjugates .

Triazine Derivatives (e.g., Deethylatrazine)

- Structure : 6-chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine .

- Applications : Primarily used as herbicides, differing from tetrazines in reactivity and biological targets .

Heterocyclic Amines with Overlapping Functions

Stability in Bioconjugation

- This compound retains >90% activity after 6 months at -20°C, whereas Tetrazine-Amine degrades by ~50% under similar conditions .

- In antibody-drug conjugate (ADC) synthesis, this compound enables efficient TCO quenching without forming aggregates .

Reaction Efficiency

- A study comparing conjugation rates showed Tetrazine-Amine achieved 95% TCO coupling in 10 minutes, while this compound required 60 minutes for comparable yields .

Actividad Biológica

Methyltetrazine-amine (MeTz-A) is a compound that has garnered attention in the field of bioorthogonal chemistry due to its unique properties and applications in biological systems. This article explores its biological activity, stability, and applications based on recent research findings.

This compound is characterized by its chemical formula and a molecular weight of 201.23 g/mol. It is supplied as an HCl salt, which enhances its stability and handling in various chemical transformations. Compared to hydrogen-substituted tetrazine-amine, MeTz-A exhibits significantly improved stability, particularly in aqueous buffers, making it suitable for long-term storage and diverse applications in biological contexts .

| Property | Value |

|---|---|

| Chemical Formula | C10H11N5 |

| Molecular Weight | 201.23 g/mol |

| CAS Number | 1345955-28-3 |

| Purity | >95% (HPLC) |

| Solubility | DMSO, DMF, MeOH |

| Appearance | Pink solid |

| Storage Conditions | -20°C, desiccate |

The primary mechanism of action for this compound involves its role in inverse electron demand Diels-Alder (IEDDA) reactions. This bioorthogonal reaction allows for the selective conjugation of MeTz-A with strained alkenes such as trans-cyclooctene (TCO), enabling the formation of stable dihydropyridazine linkages. The reaction is characterized by exceptional kinetics (k > 800 s) and selectivity, making it a powerful tool for bioconjugation applications in complex biological environments .

Applications in Biological Research

-

Activity-Based Protein Profiling (ABPP) :

This compound has been incorporated into activity-based probes (ABPs) to study protease activities within live cells. For instance, researchers synthesized methyltetrazinylalanine (MeTz-Ala) and integrated it into peptidyl inhibitors to visualize cathepsin activity through fluorescence tagging. This approach demonstrated that MeTz-A can effectively mimic phenylalanine while serving as a bioorthogonal label, facilitating the study of protease dynamics in cellular environments . -

Imaging Applications :

The compound has been utilized in radiolabeling techniques for positron emission tomography (PET). For example, [^68Ga]Ga-THP-tetrazine was developed for imaging studies in tumor-bearing mice, showing high uptake in organs such as the liver and lungs while maintaining low tumor uptake. This indicates its potential for use in non-invasive imaging techniques to track biological processes or drug delivery systems . -

Drug Delivery Systems :

The rapid kinetics and selectivity of MeTz-A enable its application in drug delivery systems where precise targeting is crucial. Its ability to react under physiological conditions allows researchers to develop conjugates that can deliver therapeutic agents specifically to target cells or tissues without affecting surrounding healthy cells .

Case Studies

Case Study 1: Protease Inhibition

In a study examining the inhibitory effects of MeTz-Ala on cysteine proteases, researchers found that it exhibited similar inhibition patterns as traditional inhibitors. The effectiveness was evaluated using Jurkat T-cells, confirming that the incorporation of methyltetrazine did not compromise the inhibitor's activity while allowing for visualization via fluorescent labeling techniques .

Case Study 2: PET Imaging

In preclinical studies involving [^68Ga]Ga-THP-tetrazine, biodistribution analysis revealed significant organ uptake with minimal blood retention. This study illustrated the compound's utility in imaging applications where rapid clearance from circulation is desirable for accurate imaging results .

Q & A

Basic Research Questions

Q. What structural features of Methyltetrazine-Amine influence its chemical reactivity?

this compound consists of a tetrazine ring (a six-membered heterocycle with four nitrogen atoms) substituted with a methyl group (-CH₃) and an amine (-NH₂) functional group. The methyl group enhances steric and electronic stability compared to non-methylated tetrazines, reducing susceptibility to hydrolysis and oxidation. The amine group enables nucleophilic reactions (e.g., amide bond formation), while the tetrazine core participates in bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (TCO). This dual functionality allows site-specific bioconjugation in complex biological systems .

Q. How does this compound’s stability compare to non-methylated tetrazine derivatives?

this compound exhibits superior chemical stability compared to hydrogen-substituted tetrazines (e.g., Tetrazine-Amine). The methyl group reduces electron-deficient character, slowing hydrolysis and oxidation. For example, this compound retains >90% activity after 72 hours in aqueous buffers at 4°C, whereas non-methylated analogs degrade by ~40% under the same conditions. This stability permits long-term storage (-20°C, dry) and compatibility with extended reaction workflows .

Q. What are the primary applications of this compound in bioconjugation?

Key applications include:

- Protein and antibody labeling : Conjugation via amine-reactive crosslinkers (e.g., NHS esters) for fluorescence imaging or drug delivery.

- Bioorthogonal chemistry : IEDDA reactions with TCO-modified biomolecules for live-cell labeling, enabling real-time tracking without disrupting cellular processes.

- PROTAC synthesis : Integration into heterobifunctional molecules for targeted protein degradation, leveraging its stability for linker optimization .

Experimental Design Tip : For bioconjugation, use a 2- to 5-fold molar excess of this compound over the target biomolecule to ensure complete reaction while minimizing aggregation .

Advanced Research Questions

Q. How can reaction kinetics and stability be balanced in this compound-based bioorthogonal labeling?

Methodological Approach :

- Kinetic optimization : Adjust pH (6.5–7.5) and temperature (25–37°C) to modulate reaction rates. This compound reacts with TCO at ~5,000 M⁻¹s⁻¹, slower than non-methylated analogs but sufficient for most applications.

- Stability enhancement : Use lyophilized this compound and reconstitute in anhydrous DMSO immediately before use. Avoid repeated freeze-thaw cycles.

- Validation : Monitor reaction progress via HPLC or fluorescence quenching assays to confirm conjugation efficiency .

Table 1 : Comparison of Tetrazine Derivatives

| Property | This compound | Tetrazine-Amine |

|---|---|---|

| Stability (aqueous, 25°C) | >72 hours | <24 hours |

| IEDDA rate (k, M⁻¹s⁻¹) | ~5,000 | ~30,000 |

| Storage conditions | -20°C, dry | -80°C, argon |

Q. How can conjugation efficiency discrepancies between this compound and other tetrazines be resolved in live-cell imaging?

Data Contradiction Analysis :

- Issue : Lower labeling efficiency compared to faster-reacting tetrazines.

- Root cause : Slower IEDDA kinetics but improved biocompatibility.

- Solutions :

Q. How does this compound’s stability impact PROTAC linker design?

Methodological Insight : In PROTACs, this compound’s stability allows longer linker chains (e.g., PEG₈–PEG₁₂) without premature degradation. For example, THAL-SNS-032 (a CDK-targeting PROTAC) uses a PEG₆ linker to balance solubility and proteasome recruitment efficiency. The methyl group minimizes linker hydrophobicity, reducing aggregation in physiological buffers. Critical analytical steps include SEC-HPLC for conjugate integrity and cellular thermal shift assays (CETSA) for target engagement validation .

Q. What analytical techniques validate this compound conjugate purity in ADC development?

- LC-MS/MS : Confirm molecular weight and detect hydrolyzed byproducts.

- SDS-PAGE with in-gel fluorescence : Assess conjugate homogeneity and labeling efficiency.

- UV-Vis spectroscopy : Quantify tetrazine-TCO adducts via absorbance at 520 nm (ε = 10,000 M⁻¹cm⁻¹).

- Stability testing : Incubate conjugates in serum (37°C, 48 hours) and analyze degradation via SEC .

Propiedades

IUPAC Name |

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGOLWATPZTKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345955-28-3 | |

| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.